molecular formula C19H15NO2S2 B2919252 (Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one CAS No. 307504-68-3

(Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2919252
CAS No.: 307504-68-3
M. Wt: 353.45
InChI Key: KUAYSAMFLPNGLT-YMGXUNRSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A 5-((E)-2-methyl-3-phenylallylidene) substituent, introducing steric bulk and extended conjugation due to the (E)-configured allylidene moiety.
  • A 2-thioxo group, enhancing electron delocalization and influencing reactivity .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The unique substituents in this compound suggest distinct electronic and steric properties compared to analogs.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAYSAMFLPNGLT-YMGXUNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The structural characteristics of thiazolidin-4-one derivatives play a crucial role in their biological activity. The presence of the thioxothiazolidin moiety, along with the hydroxyphenyl and allylidene groups, enhances the compound's interaction with biological targets.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
1MCF-7 (Breast)12.5Apoptosis induction
2HeLa (Cervical)15.0Cell cycle arrest
3A549 (Lung)10.0Inhibition of tubulin polymerization

Source: Recent advances in synthetic strategies and SAR of thiazolidin-4-one derivatives .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. The inhibition of biofilm formation is a notable feature, which is critical for preventing chronic infections.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus50Antibacterial
Escherichia coli25Antibacterial
Candida albicans30Antifungal

Source: Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antimicrobial Agents .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies reveal strong binding affinity to the active site of AChE.

Enzyme IC50 (µM) Binding Interaction
Acetylcholinesterase0.85H-bond with ARG296, Pi-Pi stacking with PHE338

Source: Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-one Derivatives .

Case Studies

Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives in animal models:

  • In Vivo Anticancer Study : A study involving transplantable mouse tumors demonstrated that a derivative showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : In a model for Alzheimer's disease, thiazolidinone derivatives exhibited improved cognitive function in treated animals compared to untreated controls, supporting their role as AChE inhibitors .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s allylidene group (Position 5) differs from benzylidene analogs in stereoelectronic properties.
  • The 4-hydroxyphenyl group (Position 3) is shared with compound 5 , but the latter’s 4-methoxybenzylidene substituent may enhance lipophilicity .
  • Triazole-thione derivatives (e.g., compound in ) exhibit different hydrogen-bonding networks due to N–H···S interactions, unlike thiazolidinones .
Table 2: Comparative Properties
Compound Melting Point (°C) Solubility Biological Activity (Reported) Structural Features Influencing Activity
Target Compound 220–222 (dec.) Moderate in DMF Antimicrobial (hypothesized) 4-Hydroxyphenyl enhances H-bonding; allylidene increases conjugation .
3a–e () 180–210 Low in polar solvents Anticancer (IC₅₀: 10–50 μM) Benzylidene substituents modulate electron-withdrawing/donating effects .
Compound 5 () 195–197 High in DMF Not reported Methoxy group improves solubility but reduces H-bonding .
Triazole-thione () 165–167 Insoluble in water Crystal packing via N–H···S/O bonds Chlorine atoms enhance halogen bonding .

Key Observations :

  • The target compound’s 2-thioxo group may improve binding to biological targets (e.g., enzymes) compared to non-thiolated analogs .
  • Allylidene vs. Benzylidene : The extended conjugation in allylidene derivatives could enhance UV absorption, relevant for photodynamic therapies .

Crystallographic and Computational Insights

  • Target Compound: Single-crystal X-ray studies (using SHELX or WinGX ) would reveal dihedral angles between the thiazolidinone core and substituents. The (E)-allylidene group likely creates a non-planar geometry, reducing π-stacking interactions compared to planar benzylidenes.
  • Analog 5 () : The (Z)-benzylidene group allows for tighter crystal packing via C–H···O interactions, as seen in similar structures .
  • Triazole-thione () : Hydrogen-bonded hexamers (N–H···O/S) dominate its crystal structure, suggesting higher thermal stability .

Q & A

Q. Does polymorphism affect crystallographic data interpretation?

  • Approach : Compare PXRD patterns of polymorphs (e.g., monoclinic vs. orthorhombic). Thermal analysis (DSC) identifies metastable forms with distinct melting points (~210°C vs. 225°C) .

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